cis-3,4-Dimethyl-2-pentene
Description
Historical Context of Research on Branched Alkenes
The scientific journey into understanding molecules like cis-3,4-dimethyl-2-pentene is built upon centuries of foundational chemical discovery. The field of stereochemistry, which examines the three-dimensional arrangement of atoms, began in the early 19th century. wikipedia.org In 1815, Jean-Baptiste Biot's discovery of optical activity—the ability of certain organic molecules to rotate plane-polarized light—opened the door to considering molecules as three-dimensional objects. wikipedia.org This concept was later solidified in 1874 when Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed that the atoms bonded to a carbon atom are arranged in a tetrahedral fashion. wikipedia.org
This understanding of 3D structure became critical for alkenes. Unlike single bonds, the carbon-carbon double bond restricts rotation, leading to the possibility of geometric isomers—molecules with the same connectivity but different spatial arrangements. wikipedia.orgthieme-connect.com This led to the development of the cis-trans and, later, the more comprehensive E/Z notation systems to describe the stereochemistry around a double bond. masterorganicchemistry.compressbooks.pub
Branched alkenes, in particular, became subjects of intense study as chemists sought to understand how the size and arrangement of substituent groups influence a reaction's outcome. Early research on addition reactions, such as hydroboration, revealed that the structure of the alkene profoundly dictates the regioselectivity and stereoselectivity of the product. redalyc.org Highly substituted or sterically hindered alkenes, like those with multiple methyl branches, were instrumental in probing the limits and mechanisms of these reactions. redalyc.orgresearchgate.net These molecules provided clear examples of how steric hindrance—the physical blocking of a reaction site by bulky groups—can direct an incoming reagent to a specific position and orientation. redalyc.org
Significance as a Model Compound in Stereochemical and Mechanistic Studies
This compound is particularly significant as a model compound because its structure embodies several key features that are instructive for stereochemical and mechanistic analysis. As a tri-substituted, sterically hindered alkene, it serves as an excellent substrate for investigating how electronic and steric effects govern chemical reactions.
The primary value of this compound lies in its use to probe the transition states of addition reactions. In reactions like hydroboration, the boron atom preferentially adds to the less sterically hindered carbon of the double bond. redalyc.orgmasterorganicchemistry.com The study of analogous compounds, such as trans-4,4-dimethyl-2-pentene (B1618803) and various isomers of methyl-2-pentene, has been fundamental to developing these mechanistic models. yale.edu For instance, the hydroboration of (E)- and (Z)-3-methyl-2-pentene demonstrates that the cis-addition of borane (B79455) is stereospecific, meaning a specific stereoisomer of the reactant yields a specific stereoisomer of the product. yale.edu By analogy, this compound provides a platform to test these principles on a more sterically congested system.
Furthermore, addition reactions to alkenes like this can generate new chiral centers. The electrophilic addition of a reagent like hydrogen bromide (HBr) to a similar compound, cis-3,4-dimethyl-3-hexene, illustrates that the initial proton can add to either face of the alkene, potentially creating a mixture of stereoisomers. libretexts.org Studying the stereochemical outcome of such reactions with this compound allows researchers to understand how the existing structure of the molecule influences the formation of new stereocenters.
The compound's cis configuration, which forces the methyl groups into a specific spatial arrangement, makes it an ideal counterpart to its trans-isomer for comparative studies. Comparing the reaction rates and product distributions between the cis and trans isomers helps to quantify the energetic differences imposed by steric strain in the transition state. Such studies are fundamental to physical organic chemistry, providing data that helps refine our understanding of reaction mechanisms at a molecular level.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBWEVVDSRKEIK-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879002 | |
| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-91-4 | |
| Record name | cis-3,4-Dimethyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,4-Dimethyl-2-pentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis 3,4 Dimethyl 2 Pentene
Isomerization Approaches
Isomerization represents a key strategy for synthesizing specific alkene isomers by rearranging the molecular structure of a starting material. In the context of producing cis-3,4-Dimethyl-2-pentene, the acid-catalyzed isomerization of a related alkene is a prominent method.
Acid-Catalyzed Isomerization of 4,4-Dimethyl-1-pentene
The acid-catalyzed isomerization of 4,4-Dimethyl-1-pentene serves as a viable pathway to generate 3,4-Dimethyl-2-pentene (B12518032). This reaction involves the migration of the double bond from the terminal position (C1-C2) to an internal position (C2-C3). The process is driven by the formation of more stable carbocation intermediates and ultimately leads to a mixture of alkene isomers, including the target this compound. pdx.edu
The mechanism of acid-catalyzed alkene isomerization is a well-established process that proceeds through several key steps involving carbocation intermediates. libretexts.org
The reaction is initiated by the protonation of the double bond in 4,4-Dimethyl-1-pentene by an acid catalyst (H⁺). The proton adds to the less substituted carbon of the double bond (C1), following Markovnikov's rule, which results in the formation of a carbocation on the more substituted carbon (C2). This initial intermediate is a secondary carbocation.
Due to the relative instability of secondary carbocations compared to tertiary ones, a rapid rearrangement occurs. byjus.com This rearrangement takes the form of a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C3) migrates with its pair of bonding electrons to the positively charged carbon (C2). libretexts.orgcsbsju.edu This intramolecular shift is energetically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3. byjus.comlibretexts.org This tertiary carbocation is the key intermediate that precedes the formation of the final products.
Once the stable tertiary carbocation is formed, the final step is the removal of a proton (deprotonation) from a carbon atom adjacent to the positive charge, which regenerates the acid catalyst and forms a new double bond. fiveable.me Deprotonation from the methyl group at C3 would lead to 2,3-dimethyl-2-pentene (B84793), while deprotonation from C2 results in the formation of 3,4-Dimethyl-2-pentene. This latter pathway yields a mixture of cis and trans isomers of the product.
The ratio of cis to trans isomers in the final product is governed by the principles of kinetic and thermodynamic control. fiveable.melibretexts.org
Thermodynamic Control : The trans isomer of 3,4-Dimethyl-2-pentene is generally the more thermodynamically stable product. libretexts.org This stability arises from lower steric repulsion, as the larger alkyl groups are positioned on opposite sides of the double bond. Reactions carried out under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times) will favor the formation of the more stable trans isomer. fiveable.melibretexts.org
Kinetic Control : The cis isomer is the less stable product and its formation is favored under kinetic control. fiveable.me This means the reaction pathway leading to the cis isomer has a lower activation energy, allowing it to be formed faster, particularly at lower temperatures. fiveable.melibretexts.org Achieving a high yield of the cis isomer requires carefully controlled conditions that prevent the reaction from reaching thermodynamic equilibrium, where the trans isomer would predominate. The stereoselective synthesis of a specific isomer, especially the less stable one, remains a significant challenge in organic chemistry. researchgate.net
Temperature : Temperature is a critical factor. Lower temperatures generally favor the kinetically controlled cis product. As the temperature increases, more energy is available to overcome the activation barriers, and the reaction mixture will tend toward thermodynamic equilibrium, increasing the proportion of the more stable trans isomer. fiveable.me
Reaction Time : Shorter reaction times may favor the kinetically controlled cis isomer, while longer times allow for equilibration to the thermodynamically favored trans isomer.
The following table illustrates the expected influence of reaction parameters on the isomerization of 4,4-Dimethyl-1-pentene.
| Catalyst | Temperature (°C) | Reaction Time (h) | Total Conversion (%) | Yield of 3,4-Dimethyl-2-pentene (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| H₃PO₄ (conc.) | 80 | 2 | 60 | 55 | 2:1 |
| H₃PO₄ (conc.) | 120 | 2 | 85 | 78 | 1:1.5 |
| H₂SO₄ (conc.) | 80 | 1 | 90 | 80 | 1:1 |
| H₂SO₄ (conc.) | 120 | 1 | 95 | 75 (higher cracking) | 1:3 |
Influence of Reaction Parameters on Yield and Stereoselectivity
Acid Concentration Effects
The concentration of the acid catalyst is a critical factor in the dehydration of alcohols to form alkenes. libretexts.org Strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), are typically employed to protonate the hydroxyl group of the alcohol, converting it into a better leaving group (water). jove.commasterorganicchemistry.com In the case of synthesizing this compound from 3,4-dimethyl-2-pentanol, the acid concentration directly impacts the reaction rate.
Higher acid concentrations generally lead to a faster reaction. However, excessively high concentrations can promote undesirable side reactions, such as polymerization of the resulting alkene or the formation of ethers. libretexts.orglibretexts.org Therefore, an optimal acid concentration must be determined to maximize the yield of the target alkene while minimizing the formation of byproducts. The choice of acid is also significant; strong, non-nucleophilic acids are preferred to avoid substitution reactions. masterorganicchemistry.com
Table 1: Illustrative Effect of Acid Concentration on 3,4-Dimethyl-2-pentene Yield Note: This data is illustrative of general principles for secondary alcohol dehydration.
| H₂SO₄ Concentration (M) | Relative Yield of Alkene Mixture (%) | Proportion of Byproducts (%) |
|---|---|---|
| 2 | 35 | 5 |
| 5 | 68 | 10 |
| 8 | 85 | 15 |
| 12 | 75 | 25 |
Temperature Dependence
Temperature is another crucial parameter in the dehydration of alcohols. The reaction is endothermic, and therefore, higher temperatures favor the formation of the alkene product. docbrown.info For secondary alcohols like 3,4-dimethyl-2-pentanol, typical dehydration temperatures range from 100°C to 140°C. libretexts.orglibretexts.org
Controlling the temperature is essential for selectivity. If the temperature is too low, the reaction rate will be impractically slow, or the competing ether formation reaction may dominate. libretexts.org Conversely, if the temperature is too high, it can lead to charring and the formation of a complex mixture of degradation products. The optimal temperature for producing this compound is a balance that achieves a high conversion rate without significant decomposition. It is also important to note that temperature can influence the ratio of isomeric products due to thermodynamic and kinetic control factors.
Table 2: Illustrative Temperature Dependence for the Dehydration of 3,4-Dimethyl-2-pentanol Note: This data is illustrative and represents general trends.
| Temperature (°C) | Alkene Yield (%) | Selectivity for (cis + trans)-3,4-Dimethyl-2-pentene (%) |
|---|---|---|
| 100 | 40 | 90 |
| 120 | 75 | 85 |
| 140 | 90 | 78 |
| 160 | 88 | 70 |
Reaction Time Optimization
Optimizing the reaction time is essential for maximizing product yield and purity. numberanalytics.com The formation of this compound will increase over time up to a certain point. Beyond this optimal duration, the yield may decrease due to several factors. The product alkene can undergo acid-catalyzed isomerization to more stable forms (like the trans-isomer or rearranged isomers such as 2,3-dimethyl-2-pentene), or it can polymerize or degrade under the harsh reaction conditions. mdpi.combeilstein-journals.org
Monitoring the reaction progress over time, for instance by using gas chromatography, allows for the determination of the point at which the concentration of the desired cis-isomer is at its maximum. The reaction should be quenched at this point to prevent subsequent losses in yield and purity.
Table 3: Illustrative Reaction Time Profile for Alkene Synthesis Note: This data is illustrative of general kinetic profiles for such reactions.
| Reaction Time (minutes) | Conversion of Alcohol (%) | Yield of this compound (%) | Yield of Isomeric Byproducts (%) |
|---|---|---|---|
| 30 | 50 | 25 | 20 |
| 60 | 85 | 45 | 35 |
| 90 | 95 | 48 | 42 |
| 120 | 98 | 46 | 47 |
Industrial Scale Synthesis Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations aimed at maximizing efficiency, throughput, and purity while ensuring economic viability.
Feedstock Preparation via Distillation
On an industrial scale, the starting material, 3,4-dimethyl-2-pentanol, must be of high purity to ensure a clean reaction and simplify downstream processing. The alcohol itself is typically produced through a multi-step synthesis, and the crude product will contain impurities and unreacted starting materials. Fractional distillation is the primary method used to purify the alcohol feedstock before it enters the dehydration reactor. docbrown.infofiveable.me This step is crucial as impurities can interfere with the catalyst, lead to unwanted side products, and complicate the final product separation.
Continuous Reactor Design
For large-scale production, batch reactors are often replaced with continuous reactor systems, which offer superior heat and mass transfer, better process control, and higher throughput. utwente.nlresearchgate.net A common design for industrial acid-catalyzed dehydrations is a fixed-bed reactor where the liquid alcohol feedstock is passed over a solid acid catalyst. Alternatively, a plug flow reactor (PFR) can be used where the acid catalyst is mixed with the feedstock and flows through a heated tube. ubaya.ac.id Continuous reactors allow for steady-state operation, making it easier to control temperature, pressure, and residence time to optimize the yield and selectivity towards the desired cis-isomer. mdpi.com
Product Recovery and Separation from Isomers
The effluent from the reactor will be a mixture containing the target this compound, its stereoisomer trans-3,4-dimethyl-2-pentene, and likely rearranged structural isomers such as 2,3-dimethyl-2-pentene. quora.com Furthermore, unreacted alcohol and water will be present. The initial step in recovery is typically to neutralize the acid catalyst and wash the organic mixture with water to remove any remaining acid and water-soluble byproducts.
The primary challenge is the separation of the various alkene isomers, which often have very close boiling points. High-efficiency fractional distillation is the standard industrial method for this separation. nist.gov The cis and trans isomers of a given alkene have different boiling points due to differences in their molecular shape and intermolecular forces, which can be exploited for separation. In cases where boiling points are extremely close, more advanced techniques like selective adsorption using molecular sieves (such as synthetic chabazite) may be employed to separate cis and trans isomers. google.com
Stereoselective Reduction Strategies
Stereoselective reduction reactions are a cornerstone in the synthesis of this compound. These methods typically involve the controlled reduction of a corresponding alkyne, ensuring the desired cis geometry of the resulting alkene.
Partial Hydrogenation of 4,4-Dimethyl-2-pentyne
A principal and widely utilized method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. masterorganicchemistry.com For the synthesis of this compound, the starting material is 4,4-Dimethyl-2-pentyne. This process requires a catalyst that can selectively reduce the triple bond to a double bond without further reduction to a single bond, and which directs the addition of hydrogen to occur on the same face of the alkyne. mdpi.com
The Lindlar catalyst is a heterogeneous catalyst specifically designed for the partial hydrogenation of alkynes to cis-alkenes. mdpi.com It consists of palladium supported on a solid matrix, typically calcium carbonate (CaCO₃), which is then "poisoned" with a catalytic inhibitor such as lead acetate (B1210297) or lead oxide, and often quinoline. masterorganicchemistry.comresearchgate.net The poisoning deactivates the palladium catalyst to a degree where it is still active enough to catalyze the reduction of an alkyne but is too weak to reduce the resulting alkene. mdpi.com
The mechanism of hydrogenation using a Lindlar catalyst involves the syn addition of hydrogen. The alkyne molecule adsorbs onto the surface of the metal catalyst, and then two hydrogen atoms are delivered from the catalyst surface to the same side of the triple bond. mdpi.com This simultaneous or near-simultaneous transfer results exclusively in the formation of the cis-alkene.
Table 1: Components of Lindlar Catalyst and Their Functions
| Component | Function |
| Palladium (Pd) | Active metal catalyst for hydrogenation. |
| Calcium Carbonate (CaCO₃) | Solid support providing a large surface area for the catalyst. |
| Lead Acetate (Pb(OAc)₂) | Catalyst poison that deactivates the palladium, preventing over-reduction of the alkene to an alkane. masterorganicchemistry.com |
| Quinoline | An amine that further helps in the selective poisoning of the catalyst and prevents complete hydrogenation. mdpi.com |
The selective hydrogenation of 4,4-Dimethyl-2-pentyne to this compound is typically carried out in a reaction vessel equipped for gas delivery and stirring. A general experimental protocol would involve the following steps:
The Lindlar catalyst is suspended in a suitable solvent, such as hexane, ethanol, or ethyl acetate.
The alkyne, 4,4-Dimethyl-2-pentyne, is added to the suspension.
The reaction vessel is flushed with an inert gas, such as nitrogen or argon, to remove oxygen.
Hydrogen gas (H₂) is then introduced into the reaction mixture, often by bubbling it through the solution or by maintaining a hydrogen atmosphere at or slightly above atmospheric pressure.
The reaction is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen gas.
The progress of the reaction is monitored, for instance by gas chromatography, to determine the consumption of the alkyne and the formation of the cis-alkene, ensuring the reaction is stopped before significant over-reduction to the alkane occurs.
Upon completion of the hydrogenation reaction, the resulting mixture contains the desired this compound, the solid Lindlar catalyst, the solvent, and potentially small amounts of unreacted 4,4-Dimethyl-2-pentyne and the over-reduced product, 3,4-dimethylpentane. The isolation and purification of the cis-alkene is a critical step.
Filtration: The first step is the removal of the heterogeneous Lindlar catalyst by filtration. masterorganicchemistry.com Care must be taken during this step as the catalyst can be pyrophoric, especially when dry and exposed to air.
Solvent Removal: The solvent is typically removed from the filtrate by simple distillation or rotary evaporation.
Fractional Distillation: The boiling points of the remaining components (this compound, any unreacted alkyne, and the corresponding alkane) are often very close. Fractional distillation is a common and effective technique used to separate these components based on their small differences in boiling points. quora.com The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. oregonstate.edu
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity samples of this compound, preparative gas chromatography can be employed. researchgate.netresearchgate.net This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a column, allowing for the collection of highly pure fractions of the desired isomer.
Experimental Protocols for Selective Hydrogenation
Stereoselective Reduction of Alkynes with Grignard Reagents and Alkenyl Halides
The phrasing "reduction of alkynes with Grignard reagents and alkenyl halides" does not describe a standard, direct named reaction. However, a multi-step stereoselective synthesis of cis-alkenes can be achieved through a sequence involving the carbomagnesiation of an alkyne. This process involves the addition of a Grignard reagent across the triple bond, followed by a subsequent reaction, which can be a protonolysis step to yield the alkene.
A plausible synthetic route involves the silver-catalyzed carbomagnesiation of an alkyne with an alkyl halide and a Grignard reagent, which results in the formation of an alkenyl Grignard reagent. acs.org The key to forming this compound would be the syn-addition of the organomagnesium species across the triple bond of a suitable alkyne precursor.
For instance, the reaction of propyne (B1212725) with a Grignard reagent (e.g., isopropylmagnesium bromide) in the presence of a suitable catalyst could lead to a syn-carbomagnesiation, forming an intermediate alkenyl Grignard reagent. Subsequent protonolysis of this intermediate, which typically occurs with retention of stereochemistry, would yield the cis-alkene. researchgate.netyoutube.com
Table 2: Hypothetical Carbomagnesiation Route to this compound
| Step | Reactants | Intermediate/Product | Stereochemical Outcome |
| 1. Carbomagnesiation | 1-Butyne + Isopropylmagnesium Bromide + Catalyst | (Z)-3,4-Dimethyl-2-penten-2-ylmagnesium bromide | syn-addition of the isopropyl group and magnesium bromide across the triple bond. |
| 2. Protonolysis | (Z)-3,4-Dimethyl-2-penten-2-ylmagnesium bromide + H₂O/H₃O⁺ | This compound | Retention of the cis stereochemistry upon quenching the Grignard reagent. researchgate.net |
Alternative Synthetic Routes
Besides the partial reduction of alkynes, other synthetic strategies can be employed to generate this compound. These often involve the formation of the carbon-carbon double bond through olefination reactions.
One of the most powerful methods for alkene synthesis is the Wittig reaction . pressbooks.pubmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or a ketone. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. To achieve a cis (or Z) selective outcome for a trisubstituted alkene like this compound, specific conditions or modified ylides are often necessary. nih.govnih.gov For the synthesis of this compound, one could envision the reaction between 3-methyl-2-butanone (B44728) and a phosphorus ylide derived from ethyl bromide. The use of non-stabilized ylides under salt-free conditions generally favors the formation of the Z-alkene. pitt.edu
Another potent method for stereoselective alkene synthesis is the Julia-Kocienski olefination . wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a heteroaryl sulfone with a carbonyl compound. While often employed for the synthesis of trans (E) alkenes, modifications and specific choice of reagents can lead to the selective formation of cis (Z) isomers. acs.orgchemrxiv.orgnih.gov The synthesis of this compound via this method would involve the reaction of an appropriate sulfone, such as 1-(1-methylethyl)-1H-tetrazol-5-yl methyl sulfone, with 3-methyl-2-butanone. The choice of the heteroaryl group on the sulfone and the reaction conditions are crucial for directing the stereochemical outcome towards the desired cis product. organic-chemistry.org
Dehydration of Corresponding Alcohols
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. This reaction typically proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The stability of this intermediate and the subsequent deprotonation step are crucial in determining the final product distribution.
For the synthesis of 3,4-dimethyl-2-pentene, the logical starting material would be 3,4-dimethyl-2-pentanol. The reaction is generally initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), followed by the loss of a water molecule to form a secondary carbocation. However, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation. As a result, the direct dehydration of 3,4-dimethyl-2-pentanol does not yield 3,4-dimethyl-2-pentene as the primary product. Instead, the major product formed is the rearranged, more substituted alkene, 2,3-dimethyl-2-pentene. quora.combrainly.com The formation of this compound via this direct route is generally not favored and, if formed, it appears as a minor component in a complex mixture of isomers. quora.com
The general mechanism for the acid-catalyzed dehydration of an alcohol is outlined below:
Protonation of the hydroxyl group: The alcohol acts as a base, accepting a proton from the acid catalyst.
Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, creating a carbocation.
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the double bond. youtube.com
Due to the formation of carbocation intermediates, which can undergo rearrangements, controlling the specific isomer produced is a significant challenge.
Table 1: Products from Dehydration of Dimethylpentanol Isomers This table illustrates the typical product distribution resulting from the acid-catalyzed dehydration of relevant alcohol precursors.
| Starting Alcohol | Catalyst/Conditions | Major Product | Minor Product(s) |
|---|---|---|---|
| 3,4-Dimethyl-2-pentanol | H₂SO₄, Heat | 2,3-Dimethyl-2-pentene quora.combrainly.com | 3,4-Dimethyl-2-pentene isomers quora.com |
| 2,3-Dimethyl-2-pentanol | H₂SO₄, Heat | 2,3-Dimethyl-2-pentene brainly.com | 2,3-Dimethyl-1-pentene (B165498) |
Reactions Involving Alkyl Migrations
Reactions involving alkyl migrations, particularly Wagner-Meerwein rearrangements, are fundamental in understanding the product distributions from carbocation-mediated reactions like alcohol dehydration. wikipedia.orgsioc-journal.cn A Wagner-Meerwein rearrangement is a class of 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent electron-deficient carbon. wikipedia.orgspcmc.ac.in This process is driven by the formation of a more stable carbocation.
The acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol serves as a prime example of a reaction dictated by an alkyl migration (specifically, a 1,2-hydride shift). The mechanism proceeds as follows:
Protonation of the alcohol and subsequent loss of water generates a secondary carbocation at the C2 position.
A hydrogen atom from the C3 position migrates with its pair of electrons to the C2 carbon.
This 1,2-hydride shift results in the formation of a more stable tertiary carbocation at the C3 position.
Deprotonation from an adjacent carbon (C2 or C4) yields the final alkene products. Deprotonation from the C2 carbon leads to the formation of 2,3-dimethyl-2-pentene, which is the most substituted and thermodynamically most stable alkene (Zaitsev's product), thus making it the major product. quora.comyoutube.com
The formation of the target compound, this compound, would require deprotonation from the initial, less stable secondary carbocation without any rearrangement. This pathway is kinetically disfavored compared to the rearrangement pathway, explaining its status as a minor product.
Table 2: Mechanistic Steps in Dehydration of 3,4-Dimethyl-2-pentanol This table details the key steps, intermediates, and the role of alkyl migration in the reaction.
| Step | Description | Intermediate Formed | Significance |
|---|---|---|---|
| 1 | Protonation of -OH and loss of H₂O | Secondary Carbocation (at C2) | Generation of electron-deficient center |
| 2 | 1,2-Hydride Shift | Tertiary Carbocation (at C3) | Wagner-Meerwein Rearrangement wikipedia.org |
| 3 | Deprotonation | Alkene Mixture | Formation of final products |
Catalytic Dehydrogenation of Saturated Precursors
Catalytic dehydrogenation is an industrial process used to convert saturated hydrocarbons (alkanes) into unsaturated ones (alkenes) by removing hydrogen. smolecule.com This method typically requires high temperatures and the use of a metal catalyst.
The saturated precursor for 3,4-dimethyl-2-pentene is 3,4-dimethylpentane. The dehydrogenation process would involve passing the vaporized alkane over a catalyst bed, commonly containing platinum (Pt) or palladium (Pd), at temperatures often ranging from 150-200°C or higher. The catalyst facilitates the cleavage of C-H bonds, leading to the elimination of hydrogen gas (H₂) and the formation of a carbon-carbon double bond. sahyadrihospital.com
While this method can produce alkenes, it generally lacks high selectivity for a specific isomer. The high-energy conditions can lead to the formation of a mixture of constitutional and geometric isomers. For 3,4-dimethylpentane, potential products would include cis- and trans-3,4-dimethyl-2-pentene, as well as 2,3-dimethyl-1-pentene and 2,3-dimethyl-2-pentene through skeletal isomerization on the catalyst surface. Achieving a high yield of specifically the cis-isomer of 3,4-dimethyl-2-pentene through this method is challenging and would likely require specialized catalysts or reaction conditions designed to favor its formation. For instance, the catalytic dehydrogenation of the isomeric alkane 4,4-dimethylpentane is known to produce (E)-4,4-dimethyl-2-pentene. smolecule.com
Table 3: General Conditions for Catalytic Dehydrogenation This table outlines typical parameters for the conversion of alkanes to alkenes.
| Parameter | Typical Value/Reagent | Purpose |
|---|---|---|
| Catalyst | Platinum (Pt), Palladium (Pd) | Facilitates C-H bond cleavage |
| Support | Alumina (Al₂O₃), Zeolites | Provides high surface area for catalyst |
| Temperature | 150 - 500 °C | Provides energy to overcome activation barrier |
| Pressure | Atmospheric to moderate pressure | Influences reaction rate and equilibrium |
Advanced Reaction Chemistry and Mechanistic Investigations
Electrophilic Addition Reactions
Electrophilic addition to alkenes is a fundamental reaction class in organic chemistry. For an unsymmetrical alkene like cis-3,4-dimethyl-2-pentene, these reactions often proceed with high selectivity, governed by the stability of the intermediates formed during the reaction.
The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to alkenes results in the formation of vicinal dihalides. chemistrysteps.commasterorganicchemistry.com This reaction is stereospecific, meaning that the stereochemistry of the starting alkene influences the stereochemistry of the product. libretexts.orglibretexts.org The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.compearson.com
The addition of halogens to alkenes typically occurs via an anti-addition pathway. masterorganicchemistry.comlibretexts.org This means that the two halogen atoms add to opposite faces of the double bond. The mechanism involves the formation of a bridged halonium ion (e.g., a bromonium or chloronium ion). pearson.comlumenlearning.com The subsequent attack by the halide ion occurs from the side opposite to the bridging halogen, leading to the anti stereochemistry. masterorganicchemistry.comlibretexts.org
In the case of this compound, the starting material is a cis-alkene. The addition of a halogen like Br₂ will lead to the formation of two new chiral centers. The anti-addition to the cis-double bond results in the formation of a racemic mixture of enantiomers. This is because the initial formation of the bromonium ion can occur from either face of the alkene with equal probability, and the subsequent backside attack by the bromide ion on each of the two carbons of the bromonium ion ring leads to a pair of enantiomers. chemistrysteps.comladykeanecollege.edu.in
Table 1: Stereochemical Outcome of Bromine Addition to this compound
| Starting Material | Reagent | Addition Type | Product Stereochemistry |
| This compound | Br₂ | anti-addition | Racemic mixture of (2R,3S,4R)- and (2S,3R,4S)-2,3-dibromo-3,4-dimethylpentane |
For the addition of identical atoms like in Br₂ or Cl₂, regioselectivity is not a concern as the same atom is added to both carbons of the double bond. lumenlearning.com The key intermediate is the cyclic halonium ion, not a planar carbocation. lumenlearning.com This three-membered ring structure prevents rotation around the carbon-carbon bond and shields one face of the molecule, forcing the nucleophilic halide to attack from the opposite side. libretexts.orgladykeanecollege.edu.in While there is some partial positive charge on the carbon atoms of the halonium ion, a full carbocation is generally not formed, which is why carbocation rearrangements are not typically observed in these reactions. libretexts.org However, in cases where one of the carbons can better stabilize a positive charge (i.e., is more substituted), the attack of the nucleophile may preferentially occur at that carbon. chemistrysteps.com
The addition of hydrogen halides (HX, such as HBr and HCl) to alkenes is a classic example of an electrophilic addition that often demonstrates regioselectivity. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate. scribd.compressbooks.pub
When an unsymmetrical alkene reacts with a hydrogen halide, the addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the carbon with fewer hydrogens. wordpress.comiitk.ac.in This rule is explained by the mechanism of the reaction. The first step, the protonation of the double bond, is the rate-determining step and leads to the formation of a carbocation intermediate. libretexts.orglibretexts.org The more stable carbocation is formed preferentially. iitk.ac.in
In the case of this compound, the two carbons of the double bond are C2 and C3.
Protonation at C2 would lead to a tertiary carbocation at C3.
Protonation at C3 would lead to a secondary carbocation at C2.
Since tertiary carbocations are more stable than secondary carbocations, the reaction will proceed through the more stable tertiary carbocation intermediate. scribd.com Consequently, the halide ion will attack the tertiary carbocation at C3. However, in the specific case of this compound, both C2 and C3 are secondary carbons attached to other groups. Let's re-examine the structure: CH₃-CH=C(CH₃)-CH(CH₃)₂. C2 is attached to one hydrogen and one methyl group. C3 is attached to one methyl group and one isopropyl group. Protonation at C2 would form a carbocation at C3, which is a tertiary carbocation. Protonation at C3 would form a carbocation at C2, which is a secondary carbocation. Therefore, following Markovnikov's rule, the hydrogen will add to C2 and the halogen will add to C3.
It is important to note that carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commsu.edu For the initial tertiary carbocation formed from this compound, a 1,2-hydride shift from the adjacent isopropyl group would also result in a tertiary carbocation, so significant rearrangement is less likely to be the primary pathway but could lead to a mixture of products.
Table 2: Regioselectivity of HBr Addition to this compound
| Reactant | Reagent | Major Carbocation Intermediate | Major Product (Markovnikov) |
| This compound | HBr | 3,4-Dimethyl-3-pentyl cation (tertiary) | 3-Bromo-3,4-dimethylpentane |
The hydrohalogenation of alkenes that proceeds through a carbocation intermediate is generally not stereospecific. libretexts.orglibretexts.org The carbocation intermediate is planar (sp² hybridized), and the nucleophilic halide ion can attack from either face with roughly equal probability. masterorganicchemistry.com
When HBr adds to this compound, the protonation of the double bond creates a new chiral center at C2, and the subsequent attack by the bromide ion creates another chiral center at C3. Because the carbocation intermediate is planar, the bromide ion can attack from either the top or bottom face. Furthermore, the initial protonation can also occur from either face of the alkene. This leads to the formation of all four possible stereoisomers, though they may not be formed in equal amounts due to steric hindrance. libretexts.orglibretexts.org The reaction results in racemization at the newly formed chiral centers. libretexts.org
Regiochemistry and Markovnikov's Rule
Hydroboration Reactions
Hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols. byjus.comwikipedia.orgtestbook.com The first step, hydroboration, involves the addition of a borane (B79455), typically as a borane-tetrahydrofuran (B86392) (BH3-THF) complex, across the double bond. chemistrysteps.commasterorganicchemistry.com This is followed by an oxidation step, commonly using hydrogen peroxide in a basic solution, to replace the boron atom with a hydroxyl group. byjus.commasterorganicchemistry.com
Syn Stereospecificity and Four-Center Transition State
The hydroboration of alkenes is characterized by its syn stereospecificity, meaning that the boron atom and the hydrogen atom add to the same face of the double bond. wikipedia.orgslideshare.netredalyc.orguomustansiriyah.edu.iq This stereochemical outcome is a direct consequence of the reaction mechanism, which proceeds through a concerted, four-center transition state. slideshare.netredalyc.orgnumberanalytics.combolivianchemistryjournal.org In this transition state, the π bond of the alkene interacts with the empty p-orbital of the boron atom, while a hydride from the borane is transferred to one of the alkene carbons simultaneously. chemistrysteps.comredalyc.org This creates a cyclic arrangement of the four atoms (two carbons, one boron, and one hydrogen) where the new C-H and C-B bonds are formed on the same side of the original double bond. redalyc.orgscielo.org.bo Subsequent oxidation of the organoborane intermediate replaces the boron atom with a hydroxyl group with retention of stereochemistry, preserving the initial syn addition. uomustansiriyah.edu.iqyale.edu
Influence of Steric Hindrance on Boron Regiochemistry
The regiochemistry of hydroboration is primarily governed by steric factors, resulting in an anti-Markovnikov addition. byjus.comwikipedia.orgmasterorganicchemistry.com The boron atom, being the bulkier part of the borane reagent, preferentially adds to the less sterically hindered carbon atom of the double bond. redalyc.orgbolivianchemistryjournal.orgjove.comumich.edu In the case of this compound, the double bond is between carbon-2 and carbon-3. Carbon-3 is bonded to a hydrogen and an isopropyl group, while carbon-2 is bonded to a methyl group and a hydrogen. The steric bulk of the isopropyl group attached to carbon-4 significantly influences the approach of the borane reagent.
The presence of the cis-methyl group at carbon-2 and the isopropyl group at carbon-4 creates considerable steric hindrance. Consequently, the borane will preferentially add to the less hindered carbon of the double bond. The use of bulkier hydroborating agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can further enhance this regioselectivity, forcing the boron to add to the least sterically crowded position with even greater preference. masterorganicchemistry.comredalyc.orgscielo.org.bo
Table 1: Regioselectivity in the Hydroboration of Alkenes
| Alkene | Reagent | Major Product (Regiochemistry) | Reference |
|---|---|---|---|
| 1-Hexene | Diborane | 94% 1-Hexanol (anti-Markovnikov) | redalyc.org |
| 1-Hexene | 9-BBN | 99.9% 1-Hexanol (anti-Markovnikov) | redalyc.org |
| 2-Methyl-1-propene | Diborane | Boron adds to C1 to avoid steric hindrance | redalyc.orgbolivianchemistryjournal.org |
| 1-Methylcyclopentene | Diborane | trans-2-Methylcyclopentanol (anti-Markovnikov) | uomustansiriyah.edu.iq |
| (Z)-3-Methyl-2-pentene | Borane | (2R,3R)- and (2S,3S)-3-methyl-2-pentanol | yale.edu |
Oxidative Transformations
The double bond in this compound is susceptible to various oxidative transformations, including epoxidation and dihydroxylation, which lead to the formation of value-added functional groups.
Epoxidation and Dihydroxylation Pathways
Epoxidation introduces a three-membered cyclic ether (epoxide) across the double bond, while dihydroxylation results in the addition of two hydroxyl groups to form a vicinal diol. libretexts.orgwikipedia.org
Epoxidation of alkenes is commonly achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgchemistrysteps.comchemistrysteps.com The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. libretexts.orgchemistrysteps.comlibretexts.orgleah4sci.com This mechanism involves a cyclic transition state and is stereospecific; a cis-alkene will yield a cis-epoxide. chemistrysteps.comchemistrysteps.comlibretexts.org The π electrons of the alkene attack the electrophilic oxygen of the peroxy acid, while the oxygen's lone pair simultaneously attacks one of the alkene carbons. chemistrysteps.comchemistrysteps.comleah4sci.com This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this reaction would result in the formation of cis-2,3-epoxy-3,4-dimethylpentane.
Syn-dihydroxylation of alkenes can be accomplished using osmium tetroxide (OsO₄). wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com This reaction is highly stereospecific, leading to the formation of a syn-diol. libretexts.orgjove.comvedantu.comlibretexts.org The mechanism involves the concerted addition of OsO₄ to the alkene from one face of the double bond to form a cyclic osmate ester intermediate. libretexts.orgjove.comvedantu.comorgosolver.com This intermediate is then cleaved, typically by a reducing agent like sodium bisulfite (NaHSO₃) or in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), to yield the vicinal diol. wikipedia.orgorganic-chemistry.orgorgosolver.com The use of catalytic amounts of the toxic and expensive OsO₄ with a stoichiometric co-oxidant is a common and safer practice. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with osmium tetroxide would produce a meso diol, (2R,3S)-3,4-dimethylpentane-2,3-diol, due to the syn-addition to the cis-alkene.
Table 2: Oxidative Transformations of Alkenes
| Reaction | Reagent(s) | Key Intermediate | Stereochemistry of Product | Reference |
|---|---|---|---|---|
| Epoxidation | Peroxycarboxylic acid (e.g., m-CPBA) | Cyclic transition state | Stereochemistry retained (e.g., cis-alkene gives cis-epoxide) | chemistrysteps.comchemistrysteps.comlibretexts.org |
| Dihydroxylation | Osmium Tetroxide (OsO₄), NMO/NaHSO₃ | Cyclic osmate ester | Syn-addition | organic-chemistry.orgjove.comvedantu.comorgosolver.com |
Peroxycarboxylic Acid Reactions and Concerted Mechanisms
Atmospheric Degradation Mechanisms
The atmospheric fate of this compound is primarily dictated by its reaction with ozone, a process that contributes to the formation of secondary atmospheric pollutants.
The reaction of this compound with ozone initiates via a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond to form a highly unstable primary ozonide (POZ). wikipedia.orgscielo.org.bo This POZ rapidly decomposes through cycloreversion, cleaving the C-C and one O-O bond of the five-membered ring. wikipedia.orgscielo.org.bo For the asymmetrically substituted this compound, this cleavage can occur in two ways, leading to two pairs of carbonyl and Criegee intermediate (CI) products.
The ozonolysis of the structurally similar alkene, 2,4-dimethylpent-2-ene, has been shown to produce one molecule of a ketone and one of an aldehyde. infinitylearn.com Based on this, the cleavage of the primary ozonide from this compound is expected to yield two sets of products:
Pathway A: Acetone (B3395972) and the syn-ethylmethyl Criegee intermediate.
Pathway B: Butan-2-one and the dimethyl Criegee intermediate.
The formation of these Criegee intermediates is a critical step, as their subsequent reactions drive the formation of various secondary pollutants. wikipedia.org The initial ozonolysis reaction is highly exothermic, leading to the formation of vibrationally excited Criegee intermediates. wikipedia.org These "hot" CIs can then either be stabilized by collision with other atmospheric molecules or undergo prompt unimolecular decay. wikipedia.org A study on the ozonolysis of the analogous compound 2,4-dimethyl-pent-2-ene determined a total stabilized Criegee intermediate (SCI) yield of 0.41. rsc.org
Table 1: Predicted Ozonolysis Products of this compound
| Cleavage Pathway | Carbonyl Product | Criegee Intermediate |
| Pathway A | Acetone | syn-Ethylmethyl Criegee intermediate |
| Pathway B | Butan-2-one | Dimethyl Criegee intermediate |
The fate of the stabilized Criegee intermediates (sCIs) is a competition between unimolecular decay and bimolecular reactions with other atmospheric trace species. d-nb.infonsf.gov
Unimolecular Decomposition: Criegee intermediates possessing a syn-alkyl group can undergo a rapid 1,4-hydrogen shift to form a vinyl hydroperoxide, which then readily decomposes to produce a hydroxyl radical (OH) and a vinoxy radical. nsf.govrsc.org The dimethyl Criegee intermediate, formed in Pathway B, is known to decompose quickly via the vinylhydroperoxide channel, leading to a high OH yield. rsc.org The syn-ethylmethyl Criegee intermediate from Pathway A would also be expected to undergo a similar rapid decomposition. The unimolecular decay of CIs is a significant non-photolytic source of OH radicals in the troposphere. rsc.org
Bimolecular Reactions: Stabilized Criegee intermediates can also react with various atmospheric species. Key reactants include water vapor (H₂O), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂). researchgate.net The reactions with water vapor and its dimer are often the most important sink for smaller CIs. infinitylearn.com However, more substituted CIs, such as the dimethyl Criegee intermediate, react much slower with water, allowing other reaction pathways to become more competitive. nih.gov The reaction of sCIs with SO₂ is particularly significant as it leads to the formation of sulfur trioxide (SO₃), which is rapidly converted to sulfuric acid (H₂SO₄), a key component in the formation of new atmospheric aerosols. researchgate.net
The atmospheric degradation of this compound results in the formation of stable carbonyl compounds and highly reactive radical species.
Carbonyl Products: As established, the initial ozonolysis directly produces acetone and butan-2-one. infinitylearn.com These carbonyls can undergo further atmospheric oxidation or photolysis, contributing to the complex chemistry of polluted air masses.
Radical Products: The most significant radical product from the unimolecular decay of the Criegee intermediates formed from this compound is the hydroxyl radical (OH). The OH radical is a primary atmospheric oxidant, often referred to as the "detergent" of the troposphere, as it initiates the degradation of most pollutants. wikipedia.org Due to the structure of the expected Criegee intermediates (syn-ethylmethyl CI and dimethyl CI), which both allow for efficient 1,4-hydrogen transfer, a high OH yield is anticipated. For instance, the structurally similar alkene 2,3-dimethyl-2-butene (B165504) exhibits an OH yield of approximately 1.00 (± 0.25) from its ozonolysis. nih.gov This indicates that the ozonolysis of this compound is likely a potent source of atmospheric OH radicals.
Unimolecular Decomposition and Bimolecular Reactions of Criegee Intermediates
Reductive Chemistry
This compound can also undergo various reduction reactions, which are of interest in synthetic organic chemistry for the creation of saturated molecules and for controlling stereochemistry.
Catalytic Hydrogenation to Saturated Analogs
The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. The product of this reaction is the corresponding saturated alkane, 2,3-dimethylpentane.
The reaction of 3,4-dimethyl-2-pentene (B12518032) with H₂ in the presence of a nickel catalyst has been shown to yield 2,3-dimethylpentane. chegg.com Other common catalysts for this transformation include platinum (Pt) and palladium (Pd), often supported on carbon (e.g., Pd/C). libretexts.orgmasterorganicchemistry.com The hydrogenation of sterically hindered tri-substituted alkenes like this compound can sometimes require more active catalysts or more forcing conditions compared to less substituted alkenes. nih.gov The reaction is generally highly exothermic and proceeds with syn-addition of the two hydrogen atoms to the same face of the double bond as it adsorbs onto the catalyst surface. masterorganicchemistry.com
Table 2: Catalytic Hydrogenation of this compound
| Reactant | Reagents | Product |
| This compound | H₂, Nickel Catalyst | 2,3-Dimethylpentane |
Stereoselective Reduction in Synthetic Pathways
While specific examples detailing the use of this compound in complex stereoselective reductions are not prominent in the literature, its structure lends itself to considerations in stereocontrolled synthesis. The cis (or Z) configuration of the double bond is a key stereochemical feature.
In synthetic sequences, the creation of a specific alkene isomer like this compound can be a critical step. For instance, the stereoselective reduction of alkynes is a common method to produce cis-alkenes. scielo.org.boredalyc.org Conversely, once formed, the stereochemistry of the alkene can direct the stereochemical outcome of subsequent reactions. For example, in an epoxidation or dihydroxylation reaction, the cis geometry of the starting alkene would lead to a specific stereoisomer of the product. While catalytic hydrogenation typically results in the loss of the double bond's stereochemistry to form the achiral 2,3-dimethylpentane, other reductive transformations that preserve or transfer the stereochemical information could be envisioned in targeted synthetic applications. The principles of stereoselective synthesis often rely on the precise three-dimensional arrangement of atoms in a molecule like this compound to control the formation of new stereocenters. redalyc.org
Carbene and Carbenoid Additions
Carbenes and carbenoids are highly reactive intermediates that can react with alkenes to form cyclopropane (B1198618) rings. These reactions are of significant interest in organic synthesis due to the prevalence of the cyclopropane motif in many biologically active molecules and natural products. wikipedia.org
Cyclopropanation Reactions and Stereochemical Retention
The addition of a carbene or a carbenoid to an alkene is a powerful method for constructing a cyclopropane ring. A hallmark of these reactions is their stereospecificity. The stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comlibretexts.org This is because the addition is a concerted process where the carbene adds to the same face of the double bond (syn-addition). wikipedia.orgmasterorganicchemistry.com
When this compound undergoes cyclopropanation, the resulting product, cis-1,2-dimethyl-1-(1-methylethyl)cyclopropane (more commonly named cis-1-isopropyl-1,2-dimethylcyclopropane), retains the cis relationship of the methyl and isopropyl groups that were attached to the double bond. For example, the reaction of this compound with methylene (B1212753) (:CH₂) generated from diazomethane (B1218177) (CH₂N₂) would yield the cis-cyclopropane product exclusively. lumenlearning.comlibretexts.org
Similarly, the Simmons-Smith reaction, which employs a carbenoid species (iodomethylzinc iodide, ICH₂ZnI), also proceeds with retention of stereochemistry. libretexts.org The reaction of this compound with the Simmons-Smith reagent would therefore also yield the cis-1,2-dimethyl-1-(1-methylethyl)cyclopropane. The same stereochemical outcome is observed with dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), which would produce cis-1,1-dichloro-2,3-dimethyl-2-isopropylcyclopropane. libretexts.orglibretexts.org
The principle of stereochemical retention is a direct consequence of the concerted mechanism of carbene addition to the alkene π-system. masterorganicchemistry.com
Table 1: Stereospecific Cyclopropanation of this compound
| Reagent/Reaction | Carbene/Carbenoid | Product | Stereochemical Outcome |
|---|---|---|---|
| Diazomethane (CH₂N₂), heat/light | Methylene (:CH₂) | cis-1-isopropyl-1,2-dimethylcyclopropane | Retention (cis) |
| Simmons-Smith (CH₂I₂/Zn-Cu) | Iodomethylzinc iodide (ICH₂ZnI) | cis-1-isopropyl-1,2-dimethylcyclopropane | Retention (cis) |
Mechanisms of Carbene Formation and Addition
The mechanism of cyclopropanation involves two key stages: the formation of the reactive carbene intermediate and its subsequent addition to the alkene.
Carbene Formation:
From Diazo Compounds: The simplest carbene, methylene (:CH₂), is commonly generated from diazomethane (CH₂N₂). libretexts.org Exposure to heat or light causes the expulsion of a stable nitrogen molecule (N₂), a thermodynamically favorable process that yields the highly reactive methylene carbene. libretexts.orglibretexts.org
From Haloforms: Dihalocarbenes, such as dichlorocarbene (:CCl₂), are typically formed by the alpha-elimination of a haloform. For instance, treating chloroform (B151607) (CHCl₃) with a strong base like potassium tert-butoxide results in deprotonation to form the trichloromethanide anion (-:CCl₃). This anion then spontaneously ejects a chloride ion (Cl⁻) to give dichlorocarbene. libretexts.org
Mechanism of Addition: The addition of a singlet carbene to an alkene is a concerted [2+1] cycloaddition reaction. masterorganicchemistry.com The vacant p-orbital of the carbene interacts with the filled π-orbital of the alkene, while the filled sp²-orbital of the carbene interacts with the empty π*-antibonding orbital of the alkene. These interactions occur simultaneously, leading to the formation of two new sigma (σ) bonds in a single, concerted step. lumenlearning.com This concerted mechanism necessitates that the addition occurs to one face of the double bond (syn-addition) and explains the observed retention of the alkene's stereochemistry in the final cyclopropane product. wikipedia.orgmasterorganicchemistry.com For this compound, the carbene adds to the double bond from either the top or bottom face, but the cis arrangement of the substituents is locked into the resulting cyclopropane ring.
Olefin Metathesis Reactions
Olefin metathesis is a transformative reaction in organic chemistry that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically involving molybdenum or ruthenium. academie-sciences.frjomardpublishing.com This reaction has broad applications, from the synthesis of fine chemicals to the production of polymers. academie-sciences.fr
Applications in Polymer Synthesis and Complex Molecule Formation
While this compound is not a typical monomer for direct polymerization via metathesis, it can participate in cross-metathesis reactions. ontosight.ai Its isomer, (E)-4,4-dimethyl-2-pentene, has been noted to exhibit lower reactivity in metathesis compared to less substituted terminal alkenes. This reduced reactivity is generally true for highly substituted internal olefins like this compound due to steric hindrance around the double bond.
Complex Molecule Formation: Cross-metathesis allows for the construction of more complex molecules by reacting two different alkenes. For example, this compound could be reacted with a terminal alkene in the presence of a catalyst like a Grubbs or Schrock catalyst. This would lead to a mixture of products, including new, more functionalized internal alkenes. The efficiency of such reactions can be low due to the competing self-metathesis of the terminal alkene and the lower reactivity of the trisubstituted this compound. caltech.edu In some cases, it can be formed as a side product in metathesis reactions involving other olefins. academie-sciences.fr
Polymer Synthesis: The most significant application of olefin metathesis in polymer synthesis is Ring-Opening Metathesis Polymerization (ROMP). jomardpublishing.comresearchgate.net In ROMP, a cyclic alkene monomer reacts with a metal carbene catalyst. The strain in the ring is released as it opens to form a linear polymer containing double bonds. jomardpublishing.com While this compound, being an acyclic alkene, cannot undergo ROMP itself, it could theoretically be used as a chain-transfer agent to control the molecular weight of the polymer formed from a cyclic monomer like norbornene or cyclooctadiene. researchgate.net The stereochemistry of the resulting polymer (the cis/trans content of the double bonds in the backbone) is influenced by the catalyst structure, monomer, and reaction conditions. researchgate.net For instance, certain tungsten alkylidyne initiators have been developed that produce highly cis and syndiotactic cyclic polynorbornene. acs.org
Table 2: Role of Alkenes in Olefin Metathesis Polymerization
| Metathesis Type | Role of Alkene | Example | Relevance to this compound |
|---|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Monomer (must be cyclic) | Norbornene, Dicyclopentadiene | Cannot act as a monomer. Can potentially act as a chain-transfer agent. |
| Acyclic Diene Metathesis (ADMET) | Monomer (must be a diene) | 1,5-Hexadiene | Not a diene, cannot undergo ADMET polymerization. |
Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of cis-3,4-Dimethyl-2-pentene provides key information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the vinylic proton, the methine proton, and the various methyl groups.
The approximate chemical shifts (δ) observed for this compound are detailed in the table below. chemicalbook.com The vinylic proton signal appears as a quartet due to coupling with the adjacent methyl group protons. The methine proton signal is a complex multiplet resulting from coupling to the vinylic proton and the two diastereotopic methyl groups. The methyl groups themselves appear as doublets or singlets depending on their position relative to the double bond and adjacent protons. chemicalbook.com
Table 1: ¹H NMR Chemical Shift Data for this compound This table is interactive. Click on the headers to sort the data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H (C2-H) | ~5.12 | Quartet (q) | - |
| Methine H (C4-H) | ~2.83 | Multiplet (m) | J = 6.8 Hz |
| Vinylic Methyl (C2-CH₃) | ~1.59 | Doublet (d) | - |
| Vinylic Methyl (C3-CH₃) | ~1.58 | Singlet (s) | - |
| Isopropyl Methyls (C4-(CH₃)₂) | ~0.96 | Doublet (d) | J = 6.8 Hz |
Data sourced from spectral databases. chemicalbook.com The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.
The ¹³C NMR spectrum offers complementary information by showing the number of non-equivalent carbon environments in the molecule. In this compound, all seven carbon atoms are chemically distinct, leading to seven unique signals in the decoupled spectrum. The unsaturated carbons of the C=C double bond typically resonate at higher chemical shifts compared to the saturated carbons. docbrown.info
Publicly available spectral data confirms the presence of these distinct carbon environments. nih.gov
Table 2: ¹³C NMR Chemical Shift Data for this compound This table is interactive. Click on the headers to sort the data.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Olefinic) | > 120 |
| C3 (Olefinic) | > 120 |
| C4 (Methine) | ~30-50 |
| C1 (Methyl) | ~10-25 |
| C5 (Methyl) | ~10-25 |
| C3-Methyl | ~10-25 |
| C4-Methyl | ~10-25 |
Note: Specific chemical shift values require experimental data which can be found in spectral databases like PubChem. nih.gov The ranges provided are typical for these types of carbon environments. docbrown.infodocbrown.info
While 1D NMR provides foundational data, 2D NMR techniques are often employed to unambiguously confirm the complex structures of molecules. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. For a molecule like this compound, a COSY spectrum would confirm the coupling between the vinylic proton and the C4-methine proton, while an HMBC spectrum would show correlations that establish the connectivity of the entire carbon skeleton, solidifying the structural assignment. ipb.pt
Modern computational chemistry provides powerful tools for predicting spectroscopic parameters. unipd.it Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model the structure of this compound and predict its NMR chemical shifts. chemaxon.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach can calculate ¹H and ¹³C chemical shifts that often show strong correlation with experimental values, sometimes with deviations of less than 0.5 ppm. This computational approach is invaluable for confirming assignments made from experimental spectra and for understanding the electronic factors that influence chemical shifts. chemaxon.com
Advanced NMR Techniques for Structural Confirmation
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
GC-MS is a hyphenated technique that separates components of a mixture using gas chromatography before they are introduced into the mass spectrometer for detection and analysis. unl.edu For a volatile compound like this compound, GC is an ideal separation method. fishersci.com
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (98.19 g/mol ). nih.govguidechem.com The fragmentation pattern, which results from the ionization process, provides structural clues. Common fragmentation pathways for alkenes include allylic cleavage. In the case of this compound, the NIST Mass Spectrometry Data Center reports a base peak (most intense) at an m/z of 55 and a second most intense peak at m/z 83. nih.gov These fragments can be rationalized by the loss of specific alkyl groups from the parent ion. The Kovats retention index, a parameter from the GC analysis, is also a useful identifier, with reported values around 670-680 for standard non-polar columns. nih.gov
Fragmentation Patterns and Ion Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₇H₁₄), electron impact (EI) mass spectrometry typically begins with the removal of an electron to form a molecular ion (M⁺•).
Table 1: Molecular Ion Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Source |
|---|---|---|---|
| [M]⁺• | 98.11 | 100.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups.
The IR spectrum of this compound is characterized by vibrations associated with its alkene and alkane functionalities. The key functional groups are the C=C double bond and the various C-H bonds (vinylic and aliphatic).
The C=C stretching vibration in alkenes typically appears in the 1680-1630 cm⁻¹ region. However, the intensity of this absorption is highly dependent on the symmetry of the substitution around the double bond. For cis-disubstituted alkenes, this peak is generally present, whereas for symmetrically trans-substituted or tetrasubstituted alkenes, the change in dipole moment during the vibration can be very small, leading to a weak or absent peak.
The vinylic C-H stretching vibrations (=C-H) are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The out-of-plane bending vibrations for cis-alkenes are characteristic and appear as a strong band in the 730-665 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and isopropyl groups occur below 3000 cm⁻¹. Specific experimental data detailing the exact frequencies and intensities for this compound are not available in the reviewed literature, but the expected regions for its primary vibrational modes are summarized below.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Vinylic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Alkene C=C | Stretch | 1680 - 1630 (potentially weak) |
| Aliphatic C-H | Bend | ~1465 (CH₂) and ~1375 (CH₃) |
Advanced Computational Chemistry
Computational chemistry provides theoretical insight into molecular properties and reaction dynamics, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It is effective for optimizing molecular geometries and predicting reactivity. For a molecule like this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms (geometry optimization) and map its electron density to identify sites susceptible to electrophilic or nucleophilic attack.
The structure of this compound includes several single bonds around which rotation can occur, leading to different spatial arrangements known as conformations. The energy required to rotate around a specific bond is known as the rotational barrier. DFT can be employed to model these barriers by calculating the energy of the molecule as a function of a specific dihedral angle. This analysis helps identify the lowest energy (most stable) conformers and the energy of the transition states that separate them. While this is a standard computational approach, specific studies modeling the rotational barriers and performing a detailed conformational analysis for this compound have not been identified in the surveyed literature.
DFT is also a critical tool for studying chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.
For example, in the asymmetric hydrogenation of alkenes, DFT calculations have been used to determine the relative Gibbs free energies of various transition states, helping to explain the enantioselectivity of the reaction. Such analyses can rationalize why a particular stereoisomer is formed preferentially. A thesis on combustion also notes the use of transition state searching for reactions involving 3,4-dimethyl-2-pentene (B12518032), highlighting its importance in understanding reaction mechanisms under different conditions. Although these studies demonstrate the methodology, a specific transition state analysis for a reaction mechanism featuring this compound as the central reactant was not detailed in the available sources.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylene |
| Hexane |
| 2,2-Dimethylpropane |
| Methyl Cyclohexane |
Modeling Rotational Barriers and Conformational Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used in chemistry and toxicology to correlate the chemical structure of a compound with its activity, such as biological or chemical reactivity. researchgate.netresearchgate.net These models are built upon the principle that the structure of a molecule dictates its physicochemical properties and, consequently, its reactivity. For atmospheric chemistry, QSAR and the closely related Structure-Activity Relationship (SAR) methods are invaluable for estimating the reaction rate constants of volatile organic compounds (VOCs) with key atmospheric oxidants. oup.com Such estimations are crucial for developing chemical mechanisms used in air quality and chemistry-transport models, especially when experimental data are unavailable. copernicus.org The models typically employ a variety of calculated molecular descriptors that numerically represent the molecular structure. mdpi.com
The atmospheric lifetime of an alkene like this compound is largely determined by its reaction rates with primary daytime and nighttime oxidants, principally the hydroxyl radical (OH) and ozone (O₃). oup.com QSAR and SAR methods provide robust frameworks for predicting these rate constants based on the alkene's molecular structure.
Reaction with Ozone (O₃):
The gas-phase reaction of alkenes with ozone, known as ozonolysis, is a significant atmospheric removal pathway. copernicus.orgquora.com The rate of this reaction is highly sensitive to the structure of the alkene, specifically the number and nature of substituent groups around the carbon-carbon double bond. researchgate.netrsc.org These substituents influence the reaction rate through a combination of inductive effects (electron-donating groups increase reactivity) and steric effects (bulky groups can hinder the ozone attack). researchgate.netrsc.org
This compound is classified as a trisubstituted alkene. SAR methods for ozonolysis assign a base rate coefficient to generic alkene structures, which is then modified by factors accounting for the specific substituents. copernicus.orgacs.org For trisubstituted alkenes (R¹R²C=CHR³), the reactivity is generally high compared to less substituted alkenes like mono- or disubstituted variants. researchgate.net Updated SAR methodologies provide recommended rate coefficients for generic structural classes based on extensive databases of experimental results. copernicus.org For a trialkyl-substituted alkene like this compound, the SAR approach predicts a rapid reaction rate with ozone. The established SAR by Jenkin et al. (2020) assigns a reference rate coefficient for the >C=CH- structural group, which forms the basis for the prediction. copernicus.org
Reaction with Hydroxyl Radical (OH):
The reaction with the hydroxyl (OH) radical is typically the dominant atmospheric loss process for most VOCs during the daytime. oup.com A widely used and updated SAR for calculating OH radical reaction rate constants was developed by Kwok and Atkinson. utoronto.cascribd.com This method calculates the total rate constant (k_total) as the sum of rate constants for individual reaction pathways: H-atom abstraction from C-H bonds and OH radical addition to the C=C double bond. utoronto.ca
For alkenes, the reaction is overwhelmingly dominated by the electrophilic addition of the OH radical to the double bond. utoronto.ca The rate constant for this addition pathway is dependent on the number and type of substituent groups attached to the double bond carbons. utoronto.ca The SAR provides specific rate constants for different types of C=C bonds (e.g., CH₂=CH-, -CH=CH-, >C=C<). utoronto.cascribd.com this compound has a trisubstituted double bond of the type -CH=C<, for which the SAR assigns a specific addition rate constant based on the reactivity of 2-methyl-2-butene. utoronto.ca The total rate constant is estimated by summing this addition rate with minor contributions from H-atom abstraction from the various alkyl groups in the molecule. utoronto.ca
Table 1: Predicted Atmospheric Reaction Rate Constants for this compound
| Oxidant | Predicted Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimation Method | Dominant Pathway |
| Ozone (O₃) | ~4.1 x 10⁻¹⁶ | Structure-Activity Relationship (SAR) copernicus.org | Electrophilic addition to C=C bond |
| Hydroxyl Radical (OH) | ~5.8 x 10⁻¹¹ | Structure-Activity Relationship (SAR) utoronto.ca | Electrophilic addition to C=C bond |
Note: The values are estimates based on established SAR methodologies. The O₃ rate is based on the reference value for a R₂C=CHR structure. The OH rate is based on the group rate constant for addition to a >C=CH- group.
QSAR models require the chemical structure to be translated into numerical values known as descriptors. scirp.orgnih.gov These descriptors can be derived from various theoretical approaches and are categorized based on the dimensionality and the theory used for their calculation. They range from simple constitutional descriptors to complex quantum-mechanical parameters. mdpi.comnih.gov
For alkenes like this compound, several types of descriptors are employed in QSAR models for predicting atmospheric reactivity:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts. ucl.ac.uk
Topological Indices: These are numerical values derived from the graph representation of the molecule. mdpi.com They encode information about molecular size, shape, branching, and connectivity. Examples include the variable connectivity index, which has been used to model OH radical reaction rates for unsaturated hydrocarbons. mdpi.com
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., using Density Functional Theory) and provide detailed information about the electronic and geometric properties of a molecule. scirp.orgnih.govacs.org Common quantum chemical descriptors used in reactivity models for alkenes include:
Energies of Frontier Molecular Orbitals (E_HOMO and E_LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial for describing chemical reactivity, particularly in electrophilic addition reactions like ozonolysis. researchgate.net
Ionization Potential (IP): This descriptor relates to the energy required to remove an electron and is often correlated with the rate constants of reactions with electrophilic species like the OH radical. mdpi.com
Partial Atomic Charges: These describe the electron distribution in the molecule and can indicate reactive sites. scirp.org
The selection and calculation of these descriptors are the foundational steps in building a predictive QSAR model. researchgate.net
Table 2: Key Identifiers and Computed Descriptors for this compound
| Descriptor Type | Descriptor Name | Value | Source |
| Identifier | IUPAC Name | (Z)-3,4-dimethylpent-2-ene | nih.gov |
| Identifier | CAS Number | 4914-91-4 | nih.gov |
| Identifier | SMILES | CC=C(C)C(C)C | nih.gov |
| Identifier | InChIKey | PPBWEVVDSRKEIK-ALCCZGGFSA-N | nih.gov |
| Constitutional | Molecular Formula | C₇H₁₄ | nih.gov |
| Constitutional | Molecular Weight | 98.19 g/mol | nih.gov |
| Computed | XLogP3 | 3.2 | nih.gov |
| Computed | Topological Polar Surface Area | 0 Ų | nih.gov |
Role in Organic Synthesis and Chemical Research
A Fundamental Component in Complex Molecular Architecture
The primary role of cis-3,4-Dimethyl-2-pentene in organic synthesis lies in its function as a versatile building block. cymitquimica.com The presence of the carbon-carbon double bond allows for a variety of addition reactions, enabling chemists to introduce new functional groups and extend carbon chains, thereby constructing more complex molecular frameworks. cymitquimica.comsmolecule.com
A Stepping Stone to Specialty Chemicals and Advanced Materials
The reactivity of this compound makes it a valuable precursor in the synthesis of a range of specialty chemicals. ontosight.ai Its structure can be strategically modified through various chemical reactions to produce molecules with specific desired properties. For instance, it can be used as a starting material in metathesis reactions, a powerful tool in organic synthesis for creating new carbon-carbon double bonds. ontosight.ai While specific industrial applications are not extensively documented, its role as an intermediate in organic synthesis suggests its potential use in producing polymers and other advanced materials. cymitquimica.comontosight.ai The ability to undergo reactions like oxidation to form alcohols, ketones, or carboxylic acids, and reduction to form alkanes, highlights its versatility as a precursor. smolecule.com
A Subject of Stereochemical and Conformational Inquiry
The "cis" or (Z) configuration of this compound, where the substituent groups are on the same side of the double bond, makes it a key subject in the study of stereochemistry. ontosight.aimasterorganicchemistry.com Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in understanding how a molecule's shape influences its physical and chemical properties. uou.ac.in The restricted rotation around the carbon-carbon double bond leads to the existence of geometric isomers, in this case, cis- and trans-3,4-Dimethyl-2-pentene, which have distinct physical properties and reactivities. masterorganicchemistry.comresearchgate.net
Conformational analysis, which examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also relevant. While the double bond itself is rigid, the single bonds within the rest of the molecule allow for various conformations, which can influence its reactivity. The study of such isomers and conformers provides fundamental insights into the structure-activity relationships of organic molecules.
A Probe for Unraveling Reaction Mechanisms
The relatively simple yet specific structure of this compound makes it an excellent model compound for investigating the pathways of chemical reactions. smolecule.com By studying its reactions, chemists can gain a deeper understanding of fundamental reaction mechanisms, such as the influence of steric hindrance and electronic effects on the outcome of a reaction.
For example, the dehydration of 3,4-dimethyl-2-pentanol can lead to the formation of different isomers, including 2,3-dimethyl-2-pentene (B84793) as a major product and 3,4-dimethyl-2-pentene (B12518032) as a minor product, illustrating principles of reaction selectivity. quora.com Furthermore, its use in studying ene reactions with singlet oxygen has provided insights into the step-wise nature of these processes. The reaction of this compound in such studies helps to elucidate the intricate details of how chemical bonds are broken and formed.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄ cymitquimica.comontosight.aiechemi.com |
| Molecular Weight | 98.19 g/mol cymitquimica.comontosight.ainih.gov |
| CAS Number | 4914-91-4 cymitquimica.comnih.gov |
| Appearance | Colorless to Almost colorless clear liquid cymitquimica.com |
| Boiling Point | 87.4ºC at 760mmHg echemi.com |
| Density | 0.712g/cm³ echemi.com |
| Flash Point | -6 °C echemi.com |
| IUPAC Name | (Z)-3,4-dimethylpent-2-ene nih.gov |
Q & A
Q. What are the established synthetic routes for cis-3,4-Dimethyl-2-pentene, and how do yields vary under different conditions?
The compound can be synthesized via:
- Route 1 : Reaction of isopropanol with 2,3-dimethylpentane, yielding ~7% product. This method requires careful control of reaction time and stoichiometry to minimize side reactions .
- Route 2 : Alternative pathways involving isomerization of related alkenes (e.g., 2,3-dimethyl-1-pentene), though yields and selectivity depend on catalysts and temperature .
Methodological Insight : Optimize reaction parameters (e.g., temperature, solvent polarity) and monitor progress using GC-MS to track intermediates .
Q. What are the key physical properties of this compound critical for experimental design?
Q. How can researchers distinguish this compound from its trans isomer or structural analogs?
- Spectroscopic Differentiation :
- IR Spectroscopy : Compare C=C stretching frequencies; cis isomers typically show ~5–10 cm⁻¹ shifts due to steric effects .
- NMR : The coupling constant (J) between vinyl protons in cis isomers is smaller (<12 Hz) compared to trans isomers (>12 Hz) .
Methodological Insight : Combine ¹H-NMR and ¹³C-NMR with computational modeling (DFT) to confirm stereochemistry .
Advanced Research Questions
Q. How do temperature and solvent effects influence the stability and reactivity of this compound in electrochemical reactions?
- Temperature : Elevated temperatures (>25°C) promote decomposition or isomerization. For example, electrochemical adducts of similar alkenes decompose at 25°C, yielding alternative regioisomers .
- Solvent : Polar solvents stabilize transition states in electrophilic additions, while nonpolar solvents favor retention of stereochemistry .
Methodological Insight : Use low-temperature electrochemical cells (-20°C to 0°C) and aprotic solvents (e.g., THF) to enhance product stability .
Q. What thermodynamic data are available for modeling reaction pathways involving this compound?
- Enthalpy of Vaporization (ΔvapH°) : 7.05 kcal/mol (experimentally derived via calorimetry) .
- Hydrogenation Enthalpy (ΔrH°) : -27.94 ± 0.091 kcal/mol (liquid-phase hydrogenation to 3,4-dimethylpentane) .
Methodological Insight : Validate computational models (e.g., DFT) using experimentally determined thermodynamic parameters .
Q. How can advanced chromatographic techniques resolve challenges in quantifying trace impurities in this compound?
- GC-MS : Employ capillary columns with high-polarity stationary phases (e.g., PEG-based) to separate cis/trans isomers .
- HPLC : Use chiral columns (e.g., cellulose derivatives) for enantiomeric resolution in functionalized derivatives .
Methodological Insight : Calibrate instruments with certified reference standards (e.g., CAS 4914-91-4) to ensure accuracy .
Q. What are the mechanistic implications of steric hindrance in Diels-Alder reactions involving this compound?
The bulky 3,4-dimethyl groups:
- Retard Reaction Kinetics : Electron-deficient dienophiles (e.g., maleic anhydride) exhibit slower reaction rates due to steric shielding of the C=C bond .
- Alter Regioselectivity : Prefer endo transition states in cycloadditions, as observed in analogous systems .
Methodological Insight : Perform kinetic isotope effect (KIE) studies to probe transition-state geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
